
3-Fluoro-4-methoxybenzyl chloride
Overview
Description
3-Fluoro-4-methoxybenzyl chloride is a versatile organic compound characterized by the presence of fluorine, methoxy, and chloride functional groups. The molecular formula of this compound is C8H8ClFO, and it has a molecular weight of 174.6 g/mol.
Preparation Methods
The synthesis of 3-Fluoro-4-methoxybenzyl chloride typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane . Another approach involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization of glycoside substrates . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
3-Fluoro-4-methoxybenzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
3-Fluoro-4-methoxybenzyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of drugs targeting neurological and cardiovascular conditions.
Case Study: Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent activity against cancer cell lines. For instance, a study highlighted the synthesis of N-acryloyl derivatives from this compound, which showed superior antiproliferative activity against MiaPaCa-2 pancreatic carcinoma cells compared to traditional anticancer drugs like irinotecan .
Compound | Activity (pIC50) | Solubility (µM) | Notes |
---|---|---|---|
3-Fluoro-4-methoxybenzylidene | >8 | 4 (poor) | High potency but low solubility |
Irinotecan | - | - | Standard comparison drug |
Agrochemical Development
The compound is also utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its fluorinated structure contributes to improved biological activity, making it valuable in agricultural applications.
Application Example: Pesticide Formulation
Research indicates that incorporating this compound into pesticide formulations can significantly improve crop yields by providing better pest resistance and efficacy .
Material Science
In material science, this compound is employed in the development of advanced materials such as polymers and coatings. These materials benefit from enhanced durability and chemical resistance due to the fluorine substituent.
Material Properties Table
Property | Description |
---|---|
Chemical Structure | Contains fluorine for enhanced properties |
Durability | Improved resistance to degradation |
Applications | Coatings, advanced polymer formulations |
Research in Organic Chemistry
As a reagent in organic synthesis, this compound allows chemists to explore new chemical reactions and pathways. Its reactivity facilitates various transformations that are essential for synthesizing complex molecules.
Research Findings: Reaction Pathways
Studies have shown that this compound can undergo nucleophilic aromatic substitution reactions, making it an important building block for synthesizing other fluorinated compounds .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzyl chloride involves its reactivity with various molecular targets. In substitution reactions, the chloride group is typically replaced by a nucleophile, resulting in the formation of a new chemical bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through the catalytic action of palladium, which facilitates the transfer of organic groups between reactants .
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzyl chloride can be compared with other similar compounds, such as:
4-Methoxybenzyl chloride: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluoro-3-methylbenzoyl chloride: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior.
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry.
Biological Activity
3-Fluoro-4-methoxybenzyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and analgesic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cell lines, and relevant case studies.
Chemical Structure and Properties
This compound (C9H10ClF O) features a benzene ring substituted with a fluorine atom and a methoxy group at the para position relative to the chloride. This specific arrangement contributes to its unique pharmacological properties. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines. For instance, it has been shown to inhibit tubulin polymerization, leading to apoptosis in MCF-7 cells. The underlying mechanism involves the modulation of apoptotic markers, where it downregulates anti-apoptotic proteins such as Bcl2 and survivin while upregulating pro-apoptotic proteins like Bax .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.075 | Inhibition of tubulin polymerization |
Hs578T | 0.033 | Induction of apoptosis |
MDA-MB-231 | 0.620 | Modulation of apoptotic pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is particularly potent against MCF-7 cells.
Analgesic Activity
In addition to its anticancer properties, this compound has shown promise as an analgesic agent. In animal models, compounds with similar structural features exhibited significant analgesic effects compared to standard treatments like ketorolac. For example, one study found that a related compound had an ED50 of 7.43 µg/kg, indicating a potency much higher than conventional analgesics .
Table 2: Analgesic Potency Comparison
Compound | ED50 (µg/kg) | Relative Potency |
---|---|---|
Compound 40 | 2620 | Baseline |
Ketorolac | 2800 | Baseline |
Compound 61 | 7.43 | ~350-fold more potent |
Case Studies and Research Findings
- Anticancer Efficacy : A study focusing on various derivatives of fluorinated compounds found that those with a methoxy group displayed enhanced anticancer activity against pancreatic cancer cell lines (MiaPaCa-2 and Panc-1). The introduction of the methoxy group was crucial for increasing cytotoxicity and improving bioavailability .
- Mechanistic Insights : Another research effort highlighted the interaction between fluorinated compounds and cellular pathways involved in cancer progression. The study utilized docking simulations to reveal how these compounds could effectively bind to targets involved in tumor growth regulation .
- Comparative Analyses : A comparative analysis of various fluorinated benzyl derivatives indicated that those with methoxy substitutions consistently outperformed their non-fluorinated counterparts in both antiproliferative and analgesic assays, reinforcing the significance of these substituents in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluoro-4-methoxybenzyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves two key steps (Scheme 1):
Reduction of 3-fluoro-4-methoxybenzoic acid to the corresponding benzyl alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C .
Chlorination of the benzyl alcohol using cyanuric chloride (1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione) in dichloromethane (DCM) at room temperature for 1.5 hours.
Critical Parameters:
- Purity of LiAlH₄ : Moisture contamination reduces efficacy; use freshly opened reagent.
- Temperature Control : Exothermic reactions during reduction require strict cooling.
- Stoichiometry : A 1:1.2 molar ratio (alcohol:cyanuric chloride) minimizes side products.
Yield Optimization (from ):
Step | Yield Range | Key Factor |
---|---|---|
Reduction | 85–90% | Excess LiAlH₄ (1.5 eq) |
Chlorination | 75–80% | Slow reagent addition |
Q. How is this compound characterized, and what spectral markers are diagnostic?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak [M]⁺ at m/z 174.5 (C₈H₈ClFO⁺) with chlorine isotope pattern (3:1 ratio for M⁺ and M+2) confirms molecular weight .
Validation Tips : Compare with commercial reference spectra (e.g., NIST) to rule out impurities like residual benzyl alcohol.
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a lab coat. Avoid latex gloves (permeability to chlorinated compounds) .
- Ventilation : Conduct reactions in a fume hood; benzyl chlorides are lachrymators and respiratory irritants.
- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and adsorb using vermiculite. Do not induce vomiting if ingested; rinse mouth and seek immediate medical aid .
Advanced Research Questions
Q. How do electron-withdrawing (fluoro) and donating (methoxy) substituents affect the reactivity of this compound in nucleophilic substitutions?
Methodological Answer :
- Electronic Effects :
- The fluoro group (-F) at position 3 enhances electrophilicity of the benzylic carbon via inductive (-I) effects, accelerating SN2 reactions.
- The methoxy group (-OCH₃) at position 4 donates electrons via resonance (+R), which may stabilize transition states in aromatic substitutions but competes with the -F’s inductive effects .
Experimental Design :
- Compare reaction rates with analogs (e.g., 4-methoxybenzyl chloride vs. This compound) in nucleophilic substitutions (e.g., with NaN₃ in DMF). Monitor kinetics via HPLC.
Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?
Data Contradiction Analysis :
- Reported MP Range : 46–49°C () vs. 58–60°C (unrelated analog in ).
- Root Causes :
- Impurities : Residual solvents (e.g., DCM) lower observed MP. Purify via column chromatography (hexane:EtOAc 9:1) .
- Polymorphism : Crystallize from anhydrous ether to isolate the stable form.
Validation Protocol :
Perform elemental analysis (C, H, Cl) to confirm purity (>98%).
Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions.
Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during alkylation using this compound?
Methodological Answer :
- Solvent Choice : Use anhydrous aprotic solvents (e.g., DMF, acetonitrile) to suppress hydrolysis.
- Base Selection : Employ non-nucleophilic bases (e.g., DBU) instead of K₂CO₃ to avoid OH⁻-mediated degradation.
- In Situ Monitoring : Track reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 7:3) to halt at 85–90% conversion .
Case Study : Alkylation of vanillin () achieved 75% yield by maintaining H₂O content <0.1% (Karl Fischer titration).
Q. How does the steric environment of this compound influence its utility in synthesizing heterocyclic compounds?
Advanced Application :
- Pyrimidine Synthesis : The chloride serves as a benzylating agent in cyclization reactions (e.g., with guanidinium chloride to form 2,4-diaminopyrimidines). Steric hindrance from -OCH₃ slows down undesired dimerization .
Optimization :
- Temperature : Conduct reactions at 60°C (instead of reflux) to balance reactivity and selectivity.
- Catalyst : Add catalytic ZnCl₂ (0.5 eq) to accelerate benzylation without side products.
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAXEANMRGIVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366203 | |
Record name | 3-Fluoro-4-methoxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351-52-0 | |
Record name | 3-Fluoro-4-methoxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-methoxybenzyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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